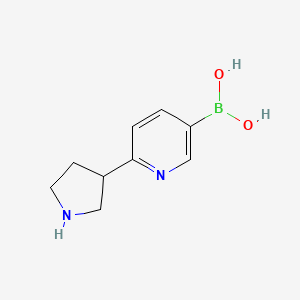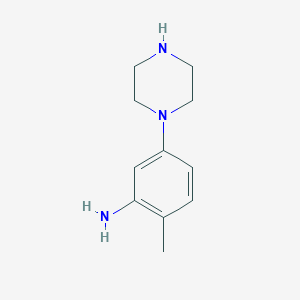
(2-Fluoro-6-propylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both a fluorine atom and a propyl group on the pyridine ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out in the presence of a base such as potassium acetate and under mild conditions to ensure high yields and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and minimal reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-6-propylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate)
Conditions: Mild temperatures (35°C), short reaction times (less than 2 hours), and low catalyst loading
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-Fluoro-6-propylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (2-Fluoro-6-propylpyridin-3-yl)boronic acid in cross-coupling reactions involves transmetalation. In this process, the boronic acid transfers its organic group to a palladium complex, forming a new carbon-carbon bond . The reaction proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methylpyridin-3-ylboronic acid
Comparison: (2-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This structural feature can influence its reactivity and selectivity in cross-coupling reactions compared to other boronic acids . For example, the fluorine atom can enhance the compound’s stability and electronic properties, while the propyl group can provide steric hindrance, affecting the reaction outcome .
Propriétés
Formule moléculaire |
C8H11BFNO2 |
|---|---|
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
(2-fluoro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-6-4-5-7(9(12)13)8(10)11-6/h4-5,12-13H,2-3H2,1H3 |
Clé InChI |
XGFYXWSKBPZDHL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1)CCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)




![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
